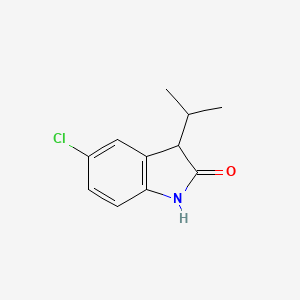
5-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one
Descripción general
Descripción
The compound “5-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one” is a type of organic compound1. However, detailed information about this specific compound is not readily available in the literature.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “5-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one” from the available sources.Molecular Structure Analysis
The molecular structure of “5-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one” is not explicitly mentioned in the available sources. However, it’s known that cycloalkanes, which are a class of organic compounds, only contain carbon-hydrogen bonds and carbon-carbon single bonds2.Chemical Reactions Analysis
Specific chemical reactions involving “5-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one” are not mentioned in the available sources.Physical And Chemical Properties Analysis
The physical and chemical properties of “5-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one” are not explicitly mentioned in the available sources.Aplicaciones Científicas De Investigación
Catalytic Synthesis and Antioxidant Agents
A study conducted by Prabakaran, Manivarman, and Bharanidharan (2021) discusses the catalytic synthesis of a series of derivatives structurally supported by various spectroscopic analyses. These compounds showed potential antioxidant activities, with their in vitro antioxidant activity validated through molecular docking, ADMET, QSAR, and bioactivity studies. These analyses revealed strong hydrogen connections to protein tyrosine kinase (2HCK), indicating potential applications in developing antioxidant agents (G. Prabakaran, S. Manivarman, & M. Bharanidharan, 2021).
Eco-Friendly Synthesis of Pharmaceutically Relevant Compounds
Brahmachari and Banerjee (2014) developed an eco-friendly synthesis method for a series of pharmaceutically interesting compounds, including indolyl derivatives, under mild conditions. This method emphasizes eco-friendliness, excellent yields, and the avoidance of harsh conditions, showcasing the potential for developing pharmaceutical agents with minimized environmental impact (G. Brahmachari & B. Banerjee, 2014).
Antibacterial and Antifungal Agents
Khalid, Sumrra, and Chohan (2020) synthesized a new series of 5-chloroindoline-2,3-dione (isatin) derived ligands that acted as tridentate ligands with Co(II), Ni(II), Cu(II), and Zn(II) transition metals to form complexes. These complexes exhibited significant antimicrobial properties, offering insights into the development of novel antibacterial and antifungal agents (S. Khalid, S. Sumrra, & Z. Chohan, 2020).
Urease Inhibitors and Therapeutic Agents
Nazir, Abbasi, and their colleagues (2018) conducted a study on the synthesis and structural confirmation of novel indole-based scaffolds with N-(substituted-phenyl)butamides. These compounds were screened for their in vitro inhibitory potential against the urease enzyme, revealing potent inhibition. The in silico study supported these findings, and a hemolytic study indicated mild cytotoxicity, suggesting their value in drug design programs (M. Nazir, M. Abbasi, et al., 2018).
Safety And Hazards
Direcciones Futuras
While specific future directions for “5-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one” are not mentioned, the study of similar compounds for their potential anticancer activity suggests a possible direction for future research1.
Please note that this analysis is based on the limited information available and may not fully cover all aspects of the compound. For a more comprehensive analysis, further research and expert consultation may be necessary.
Propiedades
IUPAC Name |
5-chloro-3-propan-2-yl-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c1-6(2)10-8-5-7(12)3-4-9(8)13-11(10)14/h3-6,10H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGBLJHZCIRCPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2=C(C=CC(=C2)Cl)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-3-(propan-2-yl)-2,3-dihydro-1H-indol-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



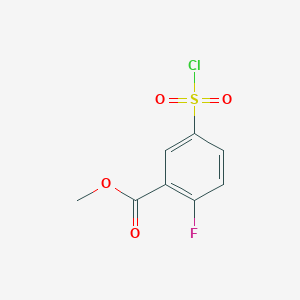
![3-Amino-2-{[4-(trifluoromethoxy)phenyl]methyl}propan-1-ol](/img/structure/B1523215.png)
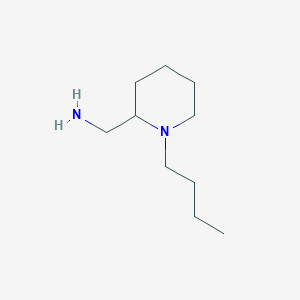
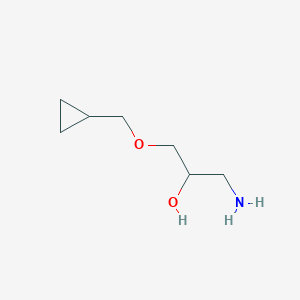
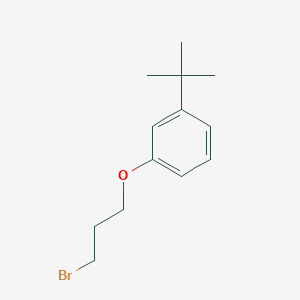
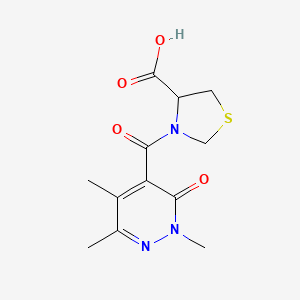
![2-{[(1-Ethylpyrrolidin-2-yl)methyl]amino}pyridine-3-carboxylic acid](/img/structure/B1523225.png)
![(2-Methoxyethyl)({1-[3-(trifluoromethyl)phenyl]ethyl})amine](/img/structure/B1523226.png)
![3-Amino-2-{[4-(trifluoromethyl)phenyl]methyl}propan-1-ol](/img/structure/B1523228.png)
![1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine](/img/structure/B1523229.png)
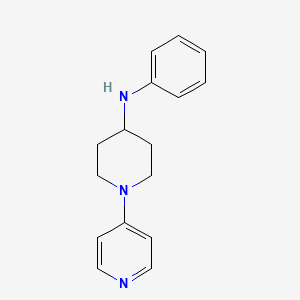
![2-{[(4-Aminoquinazolin-2-yl)methyl]sulfanyl}acetic acid](/img/structure/B1523232.png)
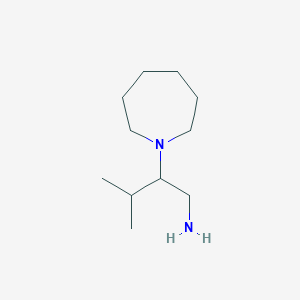
![(Butan-2-yl)[(2,4-difluorophenyl)methyl]amine](/img/structure/B1523234.png)